molecular formula C12H18N2O B3354077 1-(3-Methoxyphenyl)-4-methyl-piperazine CAS No. 57318-64-6

1-(3-Methoxyphenyl)-4-methyl-piperazine

Cat. No.: B3354077
CAS No.: 57318-64-6
M. Wt: 206.28 g/mol
InChI Key: GIBGGWFWTSZAGO-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-methyl-piperazine is a chemical compound belonging to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-methyl-piperazine typically involves the reaction of 3-methoxyaniline with 1-chloro-4-methylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-methyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced aromatic rings, and substituted piperazine derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-methyl-piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-methyl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect serotonin and dopamine receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-4-methyl-piperazine
  • 1-(3-Methoxyphenyl)-piperazine
  • 1-(3-Methoxyphenyl)-4-ethyl-piperazine

Uniqueness

1-(3-Methoxyphenyl)-4-methyl-piperazine is unique due to its specific substitution pattern, which influences its pharmacological properties and reactivity. The presence of the methoxy group at the 3-position and the methyl group at the 4-position of the piperazine ring distinguishes it from other similar compounds and contributes to its distinct biological activity .

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15-2/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBGGWFWTSZAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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